molecular formula C21H13BrN2O2 B390615 4-(2-Quinoxalinyl)phenyl 2-bromobenzoate

4-(2-Quinoxalinyl)phenyl 2-bromobenzoate

Cat. No.: B390615
M. Wt: 405.2g/mol
InChI Key: ALGPEBDSLQSPDJ-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl 2-bromobenzoate is a heterocyclic organic compound featuring a quinoxaline core substituted with a phenyl ester group bearing a 2-bromobenzoate moiety. Quinoxaline derivatives are known for their diverse applications in pharmaceuticals, materials science, and coordination chemistry due to their electron-deficient aromatic systems and ability to engage in π-π interactions .

Properties

Molecular Formula

C21H13BrN2O2

Molecular Weight

405.2g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-bromobenzoate

InChI

InChI=1S/C21H13BrN2O2/c22-17-6-2-1-5-16(17)21(25)26-15-11-9-14(10-12-15)20-13-23-18-7-3-4-8-19(18)24-20/h1-13H

InChI Key

ALGPEBDSLQSPDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-(2-Quinoxalinyl)phenyl 2-bromobenzoate, we compare it with three categories of analogs: quinoxaline derivatives, brominated aromatic esters, and heterocyclic carboxylates.

Quinoxaline Derivatives

  • 2-(4-Bromophenyl)quinoxaline (CAS 5021-45-4) Molecular Formula: C₁₄H₉BrN₂ vs. C₂₁H₁₃BrN₂O₂ (target compound). Key Differences: The absence of the ester-linked 2-bromobenzoate group in 2-(4-bromophenyl)quinoxaline simplifies its structure, reducing steric bulk and altering electronic properties. This derivative is primarily utilized in coordination chemistry and as a ligand precursor, whereas the ester functionality in the target compound may enhance solubility or enable covalent binding in biological systems .

Brominated Aromatic Esters

  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Molecular Weight: ~371.2 g/mol vs. ~443.2 g/mol (target compound). Functional Groups: The quinoline core and ethyl ester in this compound contrast with the quinoxaline and phenyl ester in the target. Quinoline derivatives often exhibit stronger fluorescence and antimicrobial activity, while quinoxalines are more electron-deficient, favoring charge-transfer interactions .

Heterocyclic Carboxylates

  • 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (CAS 353466-91-8) Structural Features: A benzyloxy-substituted phenyl group and a 2-hydroxyquinoline carboxylate ester. The hydroxyl group enables hydrogen bonding, absent in the target compound. This derivative’s larger molecular weight (C₂₅H₁₉NO₅, ~413.4 g/mol) and extended conjugation suggest distinct photophysical properties compared to the brominated target compound .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound C₂₁H₁₃BrN₂O₂ 443.2 Quinoxaline, phenyl ester, bromine Drug design, materials chemistry
2-(4-Bromophenyl)quinoxaline C₁₄H₉BrN₂ 285.1 Quinoxaline, bromophenyl Ligand synthesis, catalysis
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate C₁₈H₁₃BrNO₂ 371.2 Quinoline, ethyl ester, bromophenyl Antimicrobial agents, fluorescence probes
2-Hydroxy-4-quinolinecarboxylate derivatives C₂₅H₁₉NO₅ 413.4 Quinoline, benzyloxy, hydroxyl Bioactive molecules, coordination chemistry

Research Findings and Functional Insights

  • Electronic Effects: The bromine atom in this compound likely induces electron-withdrawing effects, polarizing the ester linkage and enhancing electrophilic reactivity. This contrasts with non-brominated analogs, which may exhibit weaker polarization .
  • Similar effects are observed in 2-(4-bromophenyl)quinoxaline .
  • The brominated ester may improve lipophilicity, enhancing membrane permeability .

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